
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline (also known as 4-BTFMA) is a chemical compound with a wide range of applications in the scientific research field. It is a trifluoromethyl derivative of aniline, and is used as a building block for the synthesis of various organic compounds. 4-BTFMA is a versatile compound that has been used in a variety of scientific research applications, ranging from drug discovery to materials science.
Aplicaciones Científicas De Investigación
Degradation Processes and By-products
The degradation processes of nitisinone and its by-products, including 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), were explored using LC-MS/MS. Nitisinone's stability increases with the pH of the solution, providing insights into its environmental fate and potential applications beyond its medical use (Barchańska et al., 2019).
Phase Behavior and Potential Applications
A review on the phase behavior and potential applications of ionic liquids with various solutes, including aliphatic and aromatic compounds, highlighted the influence of anion selection on solubility. This research suggests opportunities for using mixed solvents in environmental and industrial processes (Visak et al., 2014).
Functionalized Azoles Synthesis
The chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds has been reviewed. This novel methodology opens avenues for creating important natural and biologically active azole derivatives, demonstrating the versatility of aniline derivatives in sustainable chemistry (Vessally et al., 2017).
Genotoxic Activities and Carcinogenicity
Research on the genotoxic activities of aniline and its metabolites, including their relationship to the carcinogenicity of aniline in rats, provides valuable information on the safety and environmental impact of aniline derivatives. This review offers insights into the mechanisms underlying the observed toxicological effects and highlights the need for further studies to understand the potential risks associated with these compounds (Bomhard & Herbold, 2005).
Structural Properties of Novel Substituted Compounds
The synthesis, spectroscopic, and structural properties of novel substituted compounds, including 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones derived from the reaction of chloral with substituted anilines, were explored. This work contributes to the understanding of the reactivity and potential applications of aniline derivatives in the development of new pharmaceuticals and materials (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
4-(2-benzylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(10-11-18(17)24)25-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBWOHYIQNJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


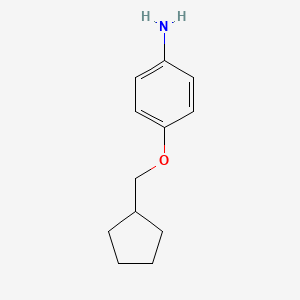
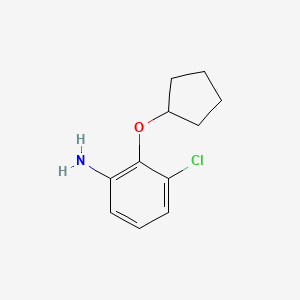
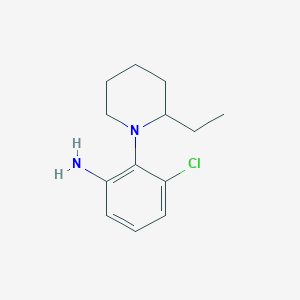
![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)
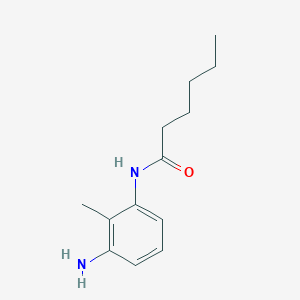

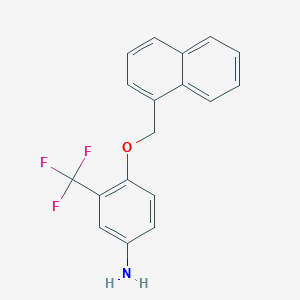
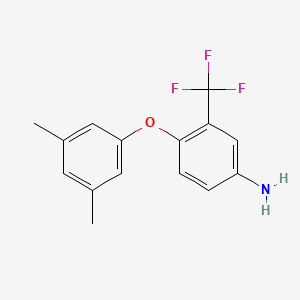
![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)

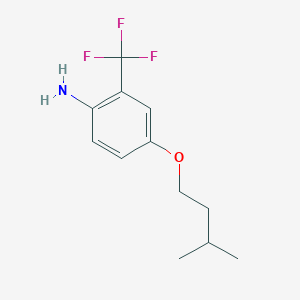
![Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172718.png)
